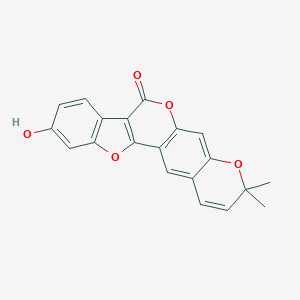
4'',5''-Dehydroisopsoralidin
Descripción general
Descripción
4’‘,5’'-Dehydroisopsoralidin is a natural compound known for its significant biological activities. It is a β-glucuronidase inhibitor with an IC50 value of 6.3 μM . This compound exhibits anti-inflammatory and antioxidant properties, making it a valuable subject for research in inflammation and cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’‘,5’'-Dehydroisopsoralidin typically involves the extraction from natural sources such as plants in the Solanaceae family . The specific synthetic routes and reaction conditions are not widely documented, but it is known that the compound can be isolated through various chromatographic techniques.
Industrial Production Methods
Industrial production methods for 4’‘,5’'-Dehydroisopsoralidin are not well-established due to its primary use in research rather than commercial applications. The compound is usually produced in small quantities for scientific studies.
Análisis De Reacciones Químicas
Types of Reactions
4’‘,5’'-Dehydroisopsoralidin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions involving 4’‘,5’'-Dehydroisopsoralidin include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compound.
Major Products Formed
The major products formed from the reactions of 4’‘,5’'-Dehydroisopsoralidin depend on the specific reaction conditions. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
4’‘,5’'-Dehydroisopsoralidin has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4’‘,5’'-Dehydroisopsoralidin involves the inhibition of β-glucuronidase, an enzyme that plays a crucial role in the metabolism of complex carbohydrates . By inhibiting this enzyme, the compound reduces the release of pro-inflammatory mediators and oxidative stress markers, thereby exerting its anti-inflammatory and antioxidant effects .
Comparación Con Compuestos Similares
Similar Compounds
Psoralidin: Another compound with anti-inflammatory and antioxidant properties, but it also inhibits COX-2 and 5-LOX enzymes.
Corylin: A flavonoid with similar lifespan extension properties and anti-inflammatory effects.
Uniqueness
4’‘,5’'-Dehydroisopsoralidin is unique due to its specific inhibition of β-glucuronidase, which distinguishes it from other similar compounds that may target different enzymes or pathways .
Propiedades
IUPAC Name |
6-hydroxy-17,17-dimethyl-3,12,16-trioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4(9),5,7,14,18,20-octaen-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O5/c1-20(2)6-5-10-7-13-16(9-14(10)25-20)24-19(22)17-12-4-3-11(21)8-15(12)23-18(13)17/h3-9,21H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYFEXJZZVARFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=CC3=C(C=C2O1)OC(=O)C4=C3OC5=C4C=CC(=C5)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















